molecular formula C11H10N4O3 B8686938 2-Amino-4-benzyloxy-5-nitropyrimidine CAS No. 160948-26-5

2-Amino-4-benzyloxy-5-nitropyrimidine

Cat. No. B8686938
M. Wt: 246.22 g/mol
InChI Key: DSIVLMKQNTVXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-benzyloxy-5-nitropyrimidine is a useful research compound. Its molecular formula is C11H10N4O3 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-benzyloxy-5-nitropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-benzyloxy-5-nitropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

160948-26-5

Product Name

2-Amino-4-benzyloxy-5-nitropyrimidine

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

5-nitro-4-phenylmethoxypyrimidin-2-amine

InChI

InChI=1S/C11H10N4O3/c12-11-13-6-9(15(16)17)10(14-11)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,13,14)

InChI Key

DSIVLMKQNTVXOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Amino-4-chloro-5-nitropyrimidine (0.70 g, 4.0 mmol) was added to a solution of sodium (0.12 g, 5.2 mmol) in benzyl alcohol (8 mL) under argon. The solution was heated in a 130° C. oil bath for 3 h, and approximately half of the benzyl alcohol was evaporated under reduced pressure. The residue was poured into water (50 mL) with constant stirring for 10 min. After neutralization with glacial acetic acid, a brown precipitate formed which was collected by filtration and washed with water. This solid was crystallized from benzene to give 5a as a golden crystalline solid: yield, 126 mg (13%); mp 164°-167° C.; UV (pH 1) λmax 262 nm (ε=0.879×104), 295 (sh) (0.571×104); (pH 6.9) 235 (sh) (0.448×104), 273 (0.360×104), 326 (1.085×104); (pH 13) 273 (0.404×104), 327 (1.055×104); 1H NMR δ5.51 (s, 2H, ARCH2), 7.35-7.54 (m, 5H, ArH), 8.05 (d, 2H, NH2, exchange with D2O), 8.92 (s, 1H, H-6); MS (EI) calcd. m/z for C11H10N4O3 246.0752, found 246.0758; Anal. (C11H10N4O3) C, H, N.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.